BenchChemオンラインストアへようこそ!

VPC-13789

Prostate Cancer Androgen Receptor BF3 Inhibitor

VPC-13789 targets the androgen receptor BF3 allosteric site—a mechanism distinct from LBD antagonists like enzalutamide. It retains anti-proliferative activity in enzalutamide-resistant CRPC models (AR transcription IC50=0.19 µM; proliferation IC50=0.32 µM in LNCaP). This orally bioavailable quinoline-5-carboxamide enables in vivo PK/PD and xenograft efficacy studies via its prodrug VPC-13822. Choose VPC-13789 as the definitive chemical probe for dissecting BF3-mediated AR transcriptional regulation and modeling therapeutic strategies against LBD-mutation-driven resistance.

Molecular Formula C21H16F3N3O
Molecular Weight 383.4 g/mol
Cat. No. B12410245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVPC-13789
Molecular FormulaC21H16F3N3O
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=C2C=CC(=NC2=CC=C1)C3=CNC4=C(C(=C(C=C34)F)F)F
InChIInChI=1S/C21H16F3N3O/c1-10(2)26-21(28)12-4-3-5-16-11(12)6-7-17(27-16)14-9-25-20-13(14)8-15(22)18(23)19(20)24/h3-10,25H,1-2H3,(H,26,28)
InChIKeyFMNAWYZSFUYYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VPC-13789 for CRPC Research: A BF3-Directed AR Antagonist with Differentiated Potency and Pharmacokinetics


VPC-13789 is a potent, selective, and orally bioavailable small-molecule inhibitor of the androgen receptor (AR) that targets the Binding Function-3 (BF3) allosteric site, a mechanism distinct from conventional ligand-binding domain (LBD) antagonists . It is a quinoline-5-carboxamide derivative identified through extensive medicinal chemistry optimization to overcome the potency and metabolic stability limitations of earlier BF3 inhibitors . VPC-13789 suppresses AR-mediated transcription, chromatin binding, and coregulatory protein recruitment, demonstrating efficacy in both androgen-dependent and enzalutamide-resistant prostate cancer models .

Why VPC-13789 Cannot Be Replaced by Other Androgen Receptor Inhibitors


Androgen receptor (AR) inhibitors are not functionally interchangeable. Conventional antagonists like enzalutamide bind to the ligand-binding domain (LBD), a site where point mutations frequently emerge to confer clinical resistance. In contrast, VPC-13789 targets the allosteric BF3 site, which is distal to the LBD and is essential for AR transcriptional activity . This mechanistic distinction translates directly to functional differentiation: VPC-13789 retains anti-proliferative activity against enzalutamide-resistant prostate cancer cell lines, whereas LBD-targeted antagonists lose efficacy . Additionally, VPC-13789 exhibits superior AR transcriptional inhibition potency (IC50 0.19-0.2 µM) compared to earlier-generation BF3 inhibitors such as VPC-13163 (IC50 0.31 µM) . Substituting VPC-13789 with a generic AR antagonist in a research protocol would compromise the ability to interrogate BF3-mediated mechanisms or to model therapeutic strategies for castration-resistant, enzalutamide-refractory disease.

Quantitative Differentiation of VPC-13789: Key Comparative Data for Procurement Decisions


BF3 Site Inhibition Potency: VPC-13789 vs. Earlier BF3 Inhibitor VPC-13163

VPC-13789 demonstrates a 1.6-fold improvement in BF3 inhibitory potency compared to the earlier-generation BF3 inhibitor VPC-13163, as measured by AR transcriptional activity inhibition in LNCaP cells . This potency improvement is critical because earlier BF3 inhibitors suffered from insufficient activity to warrant further development .

Prostate Cancer Androgen Receptor BF3 Inhibitor

Selective Growth Inhibition in Enzalutamide-Resistant Prostate Cancer

VPC-13789 selectively inhibits the growth of enzalutamide-resistant prostate cancer cell lines, a capability that distinguishes it from LBD-targeted antagonists. The compound suppresses AR-mediated transcription and chromatin binding in both androgen-dependent and enzalutamide-resistant models . While a direct IC50 comparison for enzalutamide in resistant cells is not provided in the same study, the qualitative demonstration of retained activity against enzalutamide-resistant cells is a key differentiator .

Castration-Resistant Prostate Cancer Enzalutamide Resistance Drug Discovery

Cellular Selectivity: AR-Positive vs. AR-Negative Cancer Cells

VPC-13789 exhibits pronounced selectivity for AR-positive cancer cells. It inhibits the growth of androgen-stimulated LNCaP cells (AR-positive) with an IC50 of 0.32 µM while demonstrating no measurable effect on the growth of AR-negative PC3 cells . This stark differential confirms that the compound's anti-proliferative effects are AR-dependent, reducing the likelihood of off-target cytotoxicity.

Target Selectivity Oncology AR-Negative Cells

Oral Bioavailability and In Vivo Efficacy in CRPC Models

VPC-13789 is orally bioavailable, and its prodrug VPC-13822 significantly reduces both PSA production and tumor volume in a mouse xenograft LNCaP castration-resistant prostate cancer model when administered orally over 4 weeks . Importantly, no signs of general toxicity were observed in this model . This contrasts with many earlier BF3 inhibitors that lacked adequate metabolic stability and oral exposure to achieve meaningful in vivo activity .

In Vivo Efficacy Pharmacokinetics CRPC

AR Transcriptional Inhibition Potency Comparison with Enzalutamide

VPC-13789 inhibits AR-mediated transcription in LNCaP cells with an IC50 of 0.2 µM . While a direct, side-by-side IC50 for enzalutamide in the same transcriptional assay is not reported in the primary reference, the study's experimental design included enzalutamide as a comparator for RNA-seq profiling, indicating that VPC-13789's transcriptional suppression effects were benchmarked against this standard-of-care antagonist .

AR Transcription Potency Comparison LNCaP Cells

Primary Application Scenarios for VPC-13789 in Prostate Cancer Research


Investigating Enzalutamide-Resistant Castration-Resistant Prostate Cancer (CRPC)

VPC-13789 is optimally deployed in studies designed to characterize or overcome enzalutamide resistance. Its retained anti-proliferative activity in enzalutamide-resistant prostate cancer cell lines makes it a valuable tool compound for dissecting resistance mechanisms and evaluating alternative AR targeting strategies .

Functional Dissection of the AR Binding Function-3 (BF3) Allosteric Site

As an optimized BF3 inhibitor with improved potency and metabolic stability relative to earlier compounds like VPC-13163, VPC-13789 is the preferred chemical probe for experiments aimed at elucidating the biological role of the BF3 site in AR transcriptional regulation, chromatin binding, and coregulatory protein recruitment .

In Vivo Proof-of-Concept Studies for AR BF3 Inhibition in CRPC Models

The oral bioavailability of VPC-13789 and the demonstrated in vivo efficacy of its prodrug VPC-13822 in reducing PSA and tumor volume in mouse xenograft models enable advanced preclinical investigations. This includes pharmacokinetic/pharmacodynamic studies and efficacy testing in castration-resistant tumor models where oral dosing is required .

Benchmarking Novel AR Antagonists in AR-Positive Cellular Assays

VPC-13789 can serve as a well-characterized reference compound in cell-based assays for AR transcriptional activity (IC50 = 0.19-0.2 µM in LNCaP cells) and AR-positive cell proliferation (IC50 = 0.32 µM in LNCaP). Its established selectivity profile against AR-negative PC3 cells provides a robust internal control for confirming on-target activity in experimental systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VPC-13789

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.